1-Pentyn-3-ol, 5-(phenylmethoxy)-
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Overview
Description
1-Pentyn-3-ol, 5-(phenylmethoxy)- is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is also known by its Chemical Abstracts Service (CAS) number 90246-36-9 .
Preparation Methods
The synthesis of 1-Pentyn-3-ol, 5-(phenylmethoxy)- can be achieved through various synthetic routes. One common method involves the reaction of 1-pentyn-3-ol with phenylmethanol under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Pentyn-3-ol, 5-(phenylmethoxy)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Pentyn-3-ol, 5-(phenylmethoxy)- has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentyn-3-ol, 5-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the phenylmethoxy group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-Pentyn-3-ol, 5-(phenylmethoxy)- can be compared with other similar compounds such as:
1-Pentyn-3-ol: Lacks the phenylmethoxy group, resulting in different chemical properties and reactivity.
1-Phenyl-1-pentyn-3-ol: Contains a phenyl group directly attached to the alkyne, leading to different steric and electronic effects.
The uniqueness of 1-Pentyn-3-ol, 5-(phenylmethoxy)- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90246-36-9 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-phenylmethoxypent-1-yn-3-ol |
InChI |
InChI=1S/C12H14O2/c1-2-12(13)8-9-14-10-11-6-4-3-5-7-11/h1,3-7,12-13H,8-10H2 |
InChI Key |
OHLYAMDFUGWEPR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(CCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
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